molecular formula C10H21NO B14734666 2-Ethyloctanamide CAS No. 5472-50-4

2-Ethyloctanamide

Cat. No.: B14734666
CAS No.: 5472-50-4
M. Wt: 171.28 g/mol
InChI Key: SZCKSNPRMHFNIV-UHFFFAOYSA-N
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Description

2-Ethyloctanamide is an organic compound belonging to the class of amides It is characterized by the presence of an ethyl group attached to the second carbon of an octanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyloctanamide can be synthesized through several methods. One common approach involves the reaction of 2-ethyl-1-octanamine with acyl chlorides or anhydrides under mild conditions. Another method includes the direct amidation of 2-ethyl-1-octanoic acid with ammonia or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: In industrial settings, this compound can be produced via large-scale amidation reactions. The process typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as zeolites or metal oxides may be employed to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyloctanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Hydrolysis: 2-Ethyl-1-octanoic acid and ammonia.

    Reduction: 2-Ethyl-1-octanamine.

    Oxidation: 2-Ethyl-1-octanoic acid or nitriles.

Scientific Research Applications

2-Ethyloctanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyloctanamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

    2-Ethylbutanamide: Similar in structure but with a shorter carbon chain.

    2-Ethylhexanamide: Similar but with a different carbon chain length.

    Octanamide: Lacks the ethyl group, making it less hydrophobic.

Uniqueness: 2-Ethyloctanamide is unique due to its specific carbon chain length and the presence of an ethyl group, which imparts distinct physicochemical properties. These properties influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

5472-50-4

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

2-ethyloctanamide

InChI

InChI=1S/C10H21NO/c1-3-5-6-7-8-9(4-2)10(11)12/h9H,3-8H2,1-2H3,(H2,11,12)

InChI Key

SZCKSNPRMHFNIV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC)C(=O)N

Origin of Product

United States

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